Shikimic acid is classified as an aromatic organic compound with the molecular formula C₇H₈O₅. It is primarily sourced from plants, particularly from the fruit of the star anise tree (Illicium verum), which has historically been the main source for commercial extraction. Other sources include various species of Echinacea, Pseudotsuga menziesii, and certain fungi .
In terms of classification, shikimic acid is part of the shikimate pathway, a crucial metabolic route in bacteria, fungi, and plants that leads to the biosynthesis of aromatic amino acids such as tryptophan, phenylalanine, and tyrosine . This pathway is not present in animals, making shikimic acid a vital target for pharmaceutical applications.
Shikimic acid can be synthesized through several methods:
Shikimic acid has a unique molecular structure characterized by several functional groups that contribute to its reactivity:
The three-dimensional structure of shikimic acid allows it to participate in various biochemical reactions, particularly in enzyme-catalyzed processes within the shikimate pathway .
Shikimic acid participates in several important chemical reactions:
The mechanism of action for shikimic acid primarily revolves around its role in the biosynthesis of aromatic compounds:
Shikimic acid exhibits several notable physical and chemical properties:
These properties make shikimic acid suitable for various applications in pharmaceuticals and biochemistry .
Shikimic acid has diverse applications across multiple fields:
Shikimic acid was first isolated in 1885 by the Dutch chemist Johan Fredrik Eykman from the fruits of the Japanese star anise (Illicium religiosum, syn. Illicium anisatum). The compound derives its name from the Japanese word "shikimi" (シキミ), referring to this plant species [1] [7]. Structural elucidation remained incomplete until the 1930s, when advanced analytical techniques confirmed its cyclohexene carboxylic acid backbone [1] [9]. The term "shikimate" specifically denotes its anionic form, commonly encountered in biochemical contexts [1].
Shikimic acid (C7H10O5, molar mass: 174.15 g/mol) is a hydroaromatic compound with the IUPAC name (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid. Its structure features three chiral centers, conferring specific stereochemistry critical to its biological activity [1] [7]. Key physicochemical properties include:
Table 1: Physicochemical Properties of Shikimic Acid
Property | Value |
---|---|
Melting Point | 185–187°C |
Water Solubility | 150 mg/mL (21°C) |
LogP (Partition Coefficient) | -1.7 (estimated) |
Stereochemistry | (3R,4S,5R) configuration |
The molecule contains an α,β-unsaturated carboxylic acid moiety and three hydroxyl groups, making it highly soluble in polar solvents but insoluble in nonpolar organic solvents [1] [7]. Its crystalline form decomposes above 185°C without boiling [7].
Shikimic acid occurs widely in plants and microorganisms but accumulates in measurable quantities only in select species:
In microorganisms, shikimic acid functions as a biosynthetic intermediate in:
Table 2: Natural Sources and Yields of Shikimic Acid
Source | Part Used | Yield (% Dry Weight) |
---|---|---|
Illicium verum | Fruit | 3.0–7.0 |
Liquidambar styraciflua | Seeds | ~1.5 |
Pinus strobus | Needles | 0.3–2.4 |
Ginkgo biloba | Leaves | Trace–1.2 |
Engineered E. coli | Fermentation broth | Up to 141.2 g/L [2] [8] |
Microbial production via engineered strains (e.g., Escherichia coli, Corynebacterium glutamicum) achieves significantly higher yields than plant extraction, making fermentation an increasingly viable industrial method [2] [8].
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